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molecular formula Pd B051930 Palladium CAS No. 7440-05-3

Palladium

Cat. No. B051930
M. Wt: 106.4 g/mol
InChI Key: KDLHZDBZIXYQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04898694

Procedure details

Using the procedure of Hershberg, et al JACS 73, 5073 (1951), 4 can be prepared. More specifically, selective hydrogenation of 17αethinyl-5-androsten-17β-ol (1) in pyridine with 5% palladium on Calcium Carbonate affords the vinyl carbinol (2) in high yield. Reduction of 2 in ethanol with 5% palladium on carbon gives the ethyl carbinol 3 without reducing the 5, 6-double bond. Alternatively, 3 can be prepared directly from 1 using H2 /Pd/C. Exhaustive Catalytic hydrogenation of 3 in ethanol with 5% Pd on C gives the fully saturated pregnanol, 4
Name
H2 Pd/C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl carbinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
5%

Identifiers

REACTION_CXSMILES
C(O[C@H:5]1[CH2:22][CH2:21][C@@:20]2([CH3:23])[C:7](=[CH:8][CH2:9][C@@H:10]3[C@@H:19]2[CH2:18][CH2:17][C@@:15]2([CH3:16])[C@H:11]3[CH2:12][C:13](C)=[C:14]2NC(=O)C)[CH2:6]1)(=O)C.[H][H].[Pd:31].[CH2:32]([OH:34])[CH3:33]>[Pd]>[Pd:31].[CH2:32]([OH:34])[CH2:33][C@@H:14]1[C@:15]2([CH3:16])[C@H:11]([C@H:10]3[C@H:19]([CH2:18][CH2:17]2)[C@:20]2([CH3:23])[CH:7]([CH2:6][CH2:5][CH2:22][CH2:21]2)[CH2:8][CH2:9]3)[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
H2 Pd/C
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H].[Pd]
Step Two
Name
ethyl carbinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[C@@H]1CC2=CC[C@H]3[C@@H]4CC(=C([C@@]4(C)CC[C@@H]3[C@]2(CC1)C)NC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Pd]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
C(C[C@H]1CC[C@H]2[C@@H]3CCC4CCCC[C@]4(C)[C@H]3CC[C@]12C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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